3,5-Dimethoxyflavone

説明

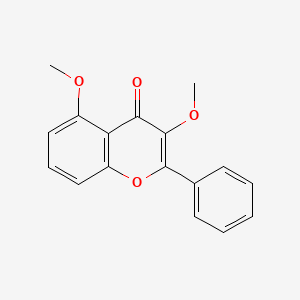

Structure

3D Structure

特性

IUPAC Name |

3,5-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-9-6-10-13-14(12)15(18)17(20-2)16(21-13)11-7-4-3-5-8-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYYOHQNXPDGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000666 | |

| Record name | 3,5-Dimethoxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79689-16-0 | |

| Record name | 3,5-Dimethoxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of 3,5-Dimethoxyflavone and Analogues

The presence of this compound has been documented in several plant genera, highlighting its widespread, albeit sometimes specific, occurrence in the plant kingdom. Research has also explored related flavonoid compounds, contributing to a broader understanding of flavonoid distribution.

This compound has been identified and isolated from the following plant species:

Zingiber phillipseae : The rhizomes of Zingiber phillipseae have been a source for the isolation of this compound chemfaces.commod.gov.myresearchgate.netcymitquimica.com.

Alpinia nigra : This plant species has yielded this compound from its ethyl acetate (B1210297) leaf extract researchgate.netresearchgate.netdntb.gov.uaresearchgate.net.

Tamarix aphylla : The dichloromethane (B109758) extract of Tamarix aphylla has been a source for the isolation of this compound mdpi.comdntb.gov.uanih.govebi.ac.ukresearchgate.net.

Betula exilis , Zingiber mekongense , and Alpinia flabellata : These species have been reported as sources of 7,4'-dimethylkaempferol, a compound identified as a synonym for 3,5-Dihydroxy-4',7-dimethoxyflavone ebi.ac.uknih.gov.

Spiranthes vernalis and Aleuritopteris formosana : These organisms have also been noted in reports where 3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, a related structure, has been identified nih.gov.

Additionally, related dimethoxyflavone analogues have been identified in other species:

Albizia zygia : This species contains flavonoids such as 5,7,4'-trihydroxy-3',5'-dimethoxyflavone researchgate.netlifesciencesite.comresearchgate.netlifesciencesite.com.

Eupatorium ligustrinum : This plant is a source of eupalin (B12785242) and eupatolin, along with other related dimethoxyflavones like eupalitin (B1239494) (3,5,4′-trihydroxy-6,7-dimethoxyflavone) and eupatolitin (B1235507) (3,5,3′,4′-tetrahydroxy-6,7-dimethoxyflavone) socialresearchfoundation.comresearchgate.netchemicalbook.comknapsackfamily.com.

Syzygium samarangense : Leaves of this plant have yielded 3,5-di-O-methyl gossypetin (B1671993), identified as 7,8,3′,4′-tetrahydroxy-3,5-dimethoxyflavone mdpi.com.

Carex Meyeriana Kunth , Desmostachya bipinnata , Bamboo leaves , Rice bran , Wheat , Barley , and Maize : These sources are known to contain Tricin (B192558) (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) acs.orgnih.govnih.govresearchgate.net.

While many flavonoids are abundant in common fruits and vegetables, research into less conventional sources is expanding the known natural distribution of these compounds. Plants such as Zingiber phillipseae, Alpinia nigra, and Tamarix aphylla represent less common dietary sources from which this compound has been successfully isolated chemfaces.comresearchgate.netmdpi.com. The mention of "bee glue" as a source for related compounds also points to the diverse origins of flavonoids ebi.ac.uknih.gov.

Methodologies for Extraction and Purification from Natural Sources

The isolation of this compound from plant matrices typically involves a combination of solvent-based extraction and various chromatographic techniques.

Solvent Extraction: Initial extraction of this compound often utilizes a range of solvents to solubilize the compound from the plant material. Commonly employed solvents include dichloromethane (DCM), ethyl acetate, chloroform, methanol, and aqueous ethanol (B145695) chemfaces.comresearchgate.netcymitquimica.comresearchgate.netdntb.gov.uaresearchgate.netmdpi.comresearchgate.netacs.org. Liquid-liquid fractionation is also a key step, involving partitioning of crude extracts into different solvent polarities, such as hexane, dichloromethane, ethyl acetate, and n-butanol mdpi.com. Conventional methods like solid-liquid extraction (SLE), maceration, infusion, and Soxhlet extraction are foundational techniques, though advanced methods are also utilized mdpi.comnih.govdergipark.org.tr.

Chromatographic Techniques: Following extraction, a variety of chromatographic methods are applied for the separation and purification of this compound:

Column Chromatography: This technique, often using silica (B1680970) gel or Sephadex LH-20 as stationary phases, is widely used to separate compounds based on polarity researchgate.netnih.govresearchgate.netbenchchem.comresearchgate.netpalarch.nl. Polystyrene resins are also employed for initial enrichment acs.orgnih.govacs.org.

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC, particularly reversed-phase (RP-HPLC) with C18 columns and UV detection, are crucial for achieving high purity acs.orgnih.govnih.govresearchgate.netnih.govbenchchem.comacs.orgauctoresonline.org.

Medium Pressure Liquid Chromatography (MPLC): This method is also recognized for its utility in isolating natural compounds researchgate.netauctoresonline.org.

Thin Layer Chromatography (TLC): TLC serves as a rapid analytical tool for monitoring the progress of separation and identifying fractions containing the target compound researchgate.netpalarch.nlauctoresonline.orge3s-conferences.org.

Other Techniques: Gas Chromatography (GC) and High-Speed Counter Current Chromatography (HSCCC) are also mentioned in the context of flavonoid separation researchgate.netauctoresonline.org.

Table 1: Common Chromatographic Techniques for Flavonoid Isolation

| Chromatographic Technique | Stationary Phase/Principle | Mobile Phase/Eluent Examples | Application in Isolation |

| Column Chromatography | Silica Gel, Alumina, Sephadex LH-20, Resins | Hexane, Ethyl Acetate, Methanol, Chloroform mixtures | Separation based on polarity, initial purification |

| HPLC (High-Performance Liquid Chromatography) | C18 (Reversed-phase), Silica Gel (Normal-phase) | Acetonitrile/Water, Methanol/Water with acid modifiers | High-resolution separation, purification, quantification |

| MPLC (Medium Pressure Liquid Chromatography) | Various columns | Various solvent systems | Efficient separation of natural compounds |

| TLC (Thin Layer Chromatography) | Silica Gel, Alumina | Various solvent systems | Monitoring separation, qualitative analysis |

| HSCCC (High-Speed Counter Current Chromatography) | Liquid-liquid partition | Various solvent systems | Preparative separation of complex mixtures |

Table 2: Plant Sources and Identified Flavonoids

| Plant Species | Part Used | Identified Flavonoid(s) | Reference(s) |

| Zingiber phillipseae | Rhizomes | This compound (3,5-Dihydroxy-4',7-dimethoxyflavone) | chemfaces.commod.gov.myresearchgate.netcymitquimica.com |

| Alpinia nigra | Leaves | This compound (3,5-Dihydroxy-4',7-dimethoxyflavone) | researchgate.netresearchgate.netdntb.gov.uaresearchgate.net |

| Tamarix aphylla | Various | This compound (3,5-Dihydroxy-4',7-dimethoxyflavone) | mdpi.comdntb.gov.uanih.govebi.ac.ukresearchgate.net |

| Betula exilis | Various | 7,4'-dimethylkaempferol (synonym for 3,5-Dihydroxy-4',7-dimethoxyflavone) | ebi.ac.uknih.gov |

| Zingiber mekongense | Various | 7,4'-dimethylkaempferol (synonym for 3,5-Dihydroxy-4',7-dimethoxyflavone) | ebi.ac.uknih.gov |

| Alpinia flabellata | Various | 7,4'-dimethylkaempferol (synonym for 3,5-Dihydroxy-4',7-dimethoxyflavone) | ebi.ac.uknih.gov |

| Albizia zygia | Various | 5,7,4'-trihydroxy-3',5'-dimethoxyflavone | researchgate.netlifesciencesite.comresearchgate.netlifesciencesite.com |

| Eupatorium ligustrinum | Various | Eupalitin, Eupatolitin, Eupalin (related dimethoxyflavones) | socialresearchfoundation.comresearchgate.netchemicalbook.comknapsackfamily.com |

| Syzygium samarangense | Leaves | 3,5-di-O-methyl gossypetin (7,8,3′,4′-tetrahydroxy-3,5-dimethoxyflavone) | mdpi.com |

| Carex Meyeriana Kunth | Various | Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) | nih.gov |

| Desmostachya bipinnata | Various | Tricin, Tricin-7-glucoside | researchgate.net |

| Bamboo Leaves, Rice Bran, etc. | Various | Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) | acs.orgnih.govresearchgate.net |

Compound List:

this compound (also 3,5-Dihydroxy-4',7-dimethoxyflavone, Kaempferol-7,4'-dimethyl ether)

Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone)

Eupalitin (3,5,4′-trihydroxy-6,7-dimethoxyflavone)

Eupatolitin (3,5,3′,4′-tetrahydroxy-6,7-dimethoxyflavone)

Eupalin

Myricitrin

3,5-di-O-methyl gossypetin (7,8,3′,4′-tetrahydroxy-3,5-dimethoxyflavone)

Pinocembrin

Penduletin

Aliarin

4-hydroxybenzaldehyde (B117250)

Palmitic acid

Lupeol

Betulin

3,5-dihydroxy-4-methoxybenzoic acid methyl ester

trans-isoferulic acid ((E)-3-hydroxy-4-methoxycinnamic acid)

Gallic acid

Catechin

Isoramnetin

3,4′,7-Trihydroxyflavone

4′,5,7-trihydroxy-3′-methoxyflavone

5,7,4′-trihydroxy-3′-5′-dimethoxyflavone

3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone

6,7,4'-trihydroxy-3,5-dimethoxyflavone

7,4'-dihydroxy-5,6,8-trimethoxyflavone

Biosynthetic Pathways and Enzymatic Mechanisms

General Flavonoid Biosynthesis Overview in Plants

The journey to synthesizing the flavonoid core begins with the amino acid L-phenylalanine, a product of the shikimate pathway. biotech-asia.orgmdpi.com The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid. mdpi.com

Cinnamate-4-hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com

4-Coumarate:CoA ligase (4CL) : Activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. mdpi.com

This activated molecule, p-coumaroyl-CoA, serves as the entry point into the flavonoid-specific branch of the pathway. Here, Chalcone (B49325) synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. biotech-asia.orgmdpi.com This reaction forms a C15 intermediate known as naringenin (B18129) chalcone. Subsequently, Chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), most commonly (2S)-naringenin, which is the precursor for a wide variety of flavonoid classes, including flavones. biotech-asia.orgmdpi.com

The formation of the flavone (B191248) backbone from the flavanone precursor is a critical step that leads to the synthesis of compounds like 3,5-dimethoxyflavone.

Specific Methylation Steps in Dimethoxyflavone Formation

The formation of this compound from the flavanone precursor involves the creation of a flavone structure followed by highly specific methylation reactions. These "decorating" steps are what differentiate the vast array of flavonoids found in nature.

To create the flavone skeleton, the flavanone intermediate must be desaturated. This is accomplished by the enzyme Flavone Synthase (FNS) . There are two main types of FNS enzymes, FNSI and FNSII, which are evolutionarily distinct but catalyze the same reaction. mdpi.com FNSII is a membrane-bound cytochrome P450-dependent monooxygenase (CYP) and is widespread among higher plants. mdpi.com In monocots, FNSII enzymes belong to the CYP93G subfamily, while in dicots, they are part of the CYP93B subfamily. mdpi.com FNSII introduces a double bond between the C-2 and C-3 positions of the flavanone C-ring, converting naringenin into apigenin (B1666066). mdpi.com This desaturation step is essential for the formation of the flavone core structure.

Once the flavone backbone is formed, O-methyltransferases (OMTs) are responsible for the regioselective addition of methyl groups to specific hydroxyl moieties on the flavonoid rings. nih.govnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov The specific positioning of these methyl groups is critical for the biological activity and chemical properties of the resulting flavonoid. nih.gov

While the direct biosynthetic pathway for this compound is not extensively characterized, the biosynthesis of tricin (B192558), a 3',5'-dimethoxyflavone (B1248621), provides a well-studied model for dimethoxylation. In tricin biosynthesis, which occurs in grasses, the methylation steps happen on the B-ring. nih.gov The pathway proceeds from apigenin to luteolin, which is then methylated to chrysoeriol. A subsequent hydroxylation and another methylation step yield tricin. nih.gov These sequential B-ring O-methylation reactions are catalyzed by specific OMTs. nih.gov

For this compound, the methylation would need to occur on the A- and C-rings. This would require specific OMTs that can recognize and methylate the hydroxyl groups at the 3- and 5-positions of a flavone precursor. Flavonol 3-O-methyltransferases (F3OMTs) have been identified, which specifically methylate the 3-hydroxyl group of flavonols. mdpi.com Similarly, while less common than 7-O-methylation, 5-O-methylation can occur, though it is often hindered by the hydrogen bond between the 5-hydroxyl group and the 4-keto group. mdpi.com The formation of this compound would likely involve a flavone precursor with hydroxyl groups at these positions, which are then sequentially methylated by distinct, highly regioselective OMTs. For instance, a flavonoid O-methyltransferase from Citrus depressa, CdFOMT5, has been shown to methylate the 3-, 5-, 6-, and 7-hydroxyl groups of flavones in vitro. mdpi.com

Table 1: Key Enzymes in Flavonoid and Dimethoxyflavone Biosynthesis

| Enzyme | Abbreviation | Function | Precursor | Product |

| Phenylalanine ammonia-lyase | PAL | Deamination | L-phenylalanine | Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | CoA ligation | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Condensation | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Cyclization | Naringenin chalcone | Naringenin |

| Flavone synthase II | FNSII | Desaturation | Naringenin | Apigenin |

| Flavonoid O-methyltransferase | OMT | Methylation | Hydroxylated flavone | Methoxylated flavone |

The biosynthesis of flavonoids is tightly regulated at the transcriptional level. mdpi.com The expression of the structural genes encoding the biosynthetic enzymes (like PAL, CHS, FNSII, and OMTs) is controlled by a complex interplay of transcription factors. mdpi.com In many plants, a regulatory complex known as the MBW complex, consisting of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families, orchestrates the expression of late biosynthetic genes in the flavonoid pathway. mdpi.com

The expression of these regulatory genes is, in turn, influenced by various developmental cues and environmental stimuli, such as light (especially UV-B radiation), temperature, and pathogen attack. mdpi.commdpi.com For example, UV-B radiation is a known inducer of flavonoid biosynthesis, leading to the accumulation of these compounds which can act as sunscreens to protect the plant from DNA damage. mdpi.com In Euphorbia lathyris, UV-B exposure was found to significantly increase the transcript levels of an O-methyltransferase (ElOMT1), leading to the production of methylated flavonoids. mdpi.com This indicates that the specific "decorating" enzymes, like the OMTs required for this compound synthesis, are also under this complex regulatory network, allowing the plant to produce specific flavonoids in response to specific needs.

Comparative Biosynthetic Analyses of Related Dimethoxyflavones

The diversity of methoxylated flavonoids in plants arises from the evolution of OMTs with different substrate and positional specificities. nih.gov Comparing the biosynthesis of different dimethoxyflavones highlights the enzymatic basis for this diversity.

For example, the biosynthesis of 5,7-dimethoxyflavone (B190784) (chrysin dimethyl ether) involves the methylation of the 5- and 7-hydroxyl groups of chrysin (B1683763) (5,7-dihydroxyflavone). mdpi.comnih.gov The 7-hydroxyl group is typically methylated first, as the 5-hydroxyl group is less reactive due to hydrogen bonding with the C4 carbonyl group. mdpi.com This requires a specific flavone 7-O-methyltransferase. Subsequent methylation at the 5-position would require a different OMT, or a less specific OMT that can act on the 5-OH group.

In contrast, the biosynthesis of tricin (a 3',5'-dimethoxyflavone) involves two separate methylation events on the B-ring of its precursor, tricetin. nih.gov This process is catalyzed by one or more OMTs that are specific for the 3'- and 5'-hydroxyl groups on the B-ring. nih.gov

The hypothetical biosynthesis of This compound would require a different set of enzymes. It would start with a flavonol precursor (with a 3-hydroxyl group), which would be acted upon by a flavonol 3-O-methyltransferase (F3OMT). mdpi.com A subsequent methylation at the 5-position would be necessary. The existence of multifunctional OMTs in some plant species, like the one found in Citrus that can methylate multiple positions, suggests that such a pathway is plausible, even if not yet fully elucidated. nih.gov

This comparative view demonstrates that the specific pattern of methoxylation is determined by the suite of OMTs present in a particular plant species, each with a unique evolutionary history and catalytic function.

Table 2: Comparison of Dimethoxyflavone Biosynthetic Features

| Compound | Dimethoxy Pattern | Precursor Flavonoid (example) | Key Enzyme Types | Ring(s) Methylated |

| 5,7-Dimethoxyflavone | 5,7-dimethoxy | Chrysin (5,7-dihydroxyflavone) | Flavone 7-OMT, Flavone 5-OMT | A-Ring |

| Tricin | 3',5'-dimethoxy | Tricetin (3',4',5',5,7-pentahydroxyflavone) | Flavone 3'-OMT, Flavone 5'-OMT | B-Ring |

| This compound | 3,5-dimethoxy | 3,5-Dihydroxyflavone (hypothetical) | Flavonol 3-OMT, Flavone 5-OMT | C-Ring, A-Ring |

Synthetic Chemistry and Structural Modification

De Novo Synthetic Routes for 3,5-Dimethoxyflavone and Related Flavone (B191248) Scaffolds

The construction of the fundamental flavone skeleton can be achieved through several synthetic pathways. These de novo routes are crucial for creating the core structure upon which further modifications are built.

Two of the most historically significant and widely utilized methods for flavone synthesis are the Baker-Venkataraman Rearrangement and the Kostanecki Acylation.

The Kostanecki Acylation (also known as the Kostanecki-Robinson reaction) provides another classical route to flavones. This method involves the reaction of an o-hydroxyaryl ketone with the anhydride (B1165640) of an aromatic acid (such as benzoic anhydride) and its corresponding sodium salt. wikipedia.orgnih.gov The reaction proceeds through three key stages: O-acylation of the phenolic hydroxyl group, an intramolecular aldol-type condensation to form a cyclic intermediate, and finally, elimination of a water molecule to yield the flavone ring system. wikipedia.org

| Classical Synthesis Method | Starting Materials | Key Intermediate | Final Step |

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Aromatic acid chloride/anhydride | 1,3-Diketone | Acid-catalyzed cyclodehydration |

| Kostanecki Acylation | o-Hydroxyaryl ketone, Aromatic acid anhydride | Hydroxydihydrochromone | Elimination of hydroxyl group |

While classical methods are robust, modern organic synthesis has driven the development of more streamlined and efficient strategies. These often involve fewer steps, milder reaction conditions, and the use of modern techniques like microwave-assisted synthesis.

One efficient approach involves a two-step synthesis starting with a Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. researchgate.net This chalcone can then be cyclized to the flavone. For instance, 5-hydroxy-3',4'-dimethoxyflavone (B15504186) has been synthesized efficiently using this chalcone-based pathway. researchgate.net

Another strategy improves upon classical methods by using microwave irradiation to accelerate the reaction. A modified Baker-Venkataraman rearrangement followed by a microwave-assisted condensation of the resulting dione (B5365651) intermediate has been shown to be a practical and economical method for producing various flavonoids. uclan.ac.uk

Furthermore, concise multi-step syntheses have been developed for related scaffolds like dihydroflavonols. One such route begins with 2,4,6-trihydroxyacetophenone and anisaldehyde and proceeds through selective protection of hydroxyl groups, an aldol (B89426) condensation, epoxidation, and finally, cyclization and deprotection to yield the target molecule. jlu.edu.cn The synthesis of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone has been achieved in four steps from syringic acid and phloroglucinol, utilizing a benzyl (B1604629) protecting group that is removed in the final cyclization step, thereby simplifying the process. google.com

Chemical Derivatization and Analogue Synthesis

Starting from the basic this compound scaffold, chemical derivatization allows for the introduction of various functional groups. These modifications are critical for fine-tuning the molecule's chemical properties and biological activities.

Halogenation is a common strategy in medicinal chemistry to alter a molecule's lipophilicity, metabolic stability, and binding interactions.

Bromination of the flavone core can be readily achieved. For example, 6,8-dibromo-5,7-dimethoxyflavones have been synthesized from 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone. researchgate.net Studies on related flavonolignans show that electrophilic bromination using N-bromosuccinimide (NBS) preferentially occurs at the C-6 and C-8 positions of the A-ring, which are the most reactive sites for electrophilic attack. nih.gov

Fluorination presents a greater synthetic challenge but offers significant advantages in drug design. nih.gov Despite the difficulties, fluorinated dimethoxyflavone derivatives have been successfully synthesized. For example, 5-fluoro-3',4',7-trimethoxyflavone was created as part of a study to develop derivatives with specific biological activities. nih.gov Similarly, 6-F-tricin, a fluorinated derivative of the naturally occurring 4′,5,7-trihydroxy-3′,5′-dimethoxyflavone (tricin), was synthesized by grafting a fluorine atom onto the chromen-4-one ring, demonstrating that targeted fluorination is achievable. nih.gov

| Halogenation Reaction | Reagent Example | Typical Position of Substitution | Reference Compound |

| Bromination | N-Bromosuccinimide (NBS) | C-6, C-8 | 6,8-Dibromo-5,7-dimethoxyflavone researchgate.net |

| Fluorination | (Various) | C-5, C-6 | 5-Fluoro-3',4',7-trimethoxyflavone nih.gov, 6-F-tricin nih.gov |

The introduction of amino groups or amide functionalities can significantly impact a flavone's polarity and hydrogen bonding capacity. The Buchwald-Hartwig cross-coupling reaction has proven to be a powerful tool for this purpose. This palladium-catalyzed reaction enables the synthesis of N-substituted flavones by coupling 6-aminoflavone (B1602494) with various aryl and heteroaryl halides, often in high yields. jchps.com

Another approach involves building amide-based derivatives. Starting with amino- or carboxyl-functionalized flavone precursors, aryl-amides can be synthesized. For instance, amides have been formed at the 3' and 4' positions of the B-ring by coupling 3'-amino or 4'-amino flavone precursors with different acyl chlorides. nih.gov This strategy allows for the creation of a diverse library of flavone-based amides. nih.gov

The hydroxyl and methoxy (B1213986) groups on the flavone scaffold are key targets for chemical modification, including demethylation, alkylation, and glycosylation.

Demethylation is a common transformation used to convert methoxy groups into more polar hydroxyl groups. Selective demethylation of polymethoxyflavones has been used to synthesize specific dihydroxy-dimethoxyflavones. For instance, 3,5-dihydroxy-7,8-dimethoxyflavones were synthesized from the corresponding 3,5,7,8-tetramethoxyflavones. capes.gov.br While often studied in the context of metabolism, the O-demethylation of compounds like 3',4'-dimethoxyflavone (B191118) highlights the chemical feasibility of this conversion. tandfonline.comnih.gov

Metal Complexation Strategies (e.g., Zinc Derivatized Dimethoxyflavones)

The ability of flavonoids to chelate metal ions has garnered significant interest due to the potential for creating novel compounds with enhanced biological activities. The interaction of flavonoids with metal ions like zinc can lead to the formation of stable complexes with distinct physicochemical and pharmacological properties compared to the parent ligand.

A notable example, while not of this compound itself but a closely related derivative, is the synthesis and characterization of a zinc complex of 3,5-dihydroxy-4',7-dimethoxyflavone (DHDM-Zn). proquest.comnih.gov The formation of this complex was confirmed through UV-visible and fluorescence spectroscopy, which showed changes in the spectral properties of the flavone upon interaction with zinc, indicating complexation. proquest.comnih.gov

The characterization of such metal-flavonoid complexes is comprehensive, employing a suite of spectroscopic techniques to elucidate the structure and coordination.

Spectroscopic Characterization of a Zinc-Flavonoid Complex:

| Spectroscopic Technique | Purpose of Analysis | Reference |

| UV-Visible Spectroscopy | To observe shifts in absorption bands upon metal binding. | proquest.comnih.gov |

| Fluorescence Spectroscopy | To analyze changes in emission spectra indicating complex formation. | proquest.comnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups involved in the coordination with the zinc ion. | proquest.comnih.gov |

| Raman Spectroscopy | To provide complementary vibrational information to FTIR. | proquest.comnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and confirm the stoichiometry of the complex. | proquest.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To study the changes in the chemical environment of the protons and carbons of the flavonoid upon complexation. | proquest.comnih.gov |

| Field Emission Scanning Electron Microscopy with Energy Dispersive X-ray (FESEM-EDX) | To study the surface morphology and elemental composition of the synthesized complex. | proquest.comnih.gov |

This table is based on the characterization of a zinc-derivatized 3,5-dihydroxy-4',7-dimethoxyflavone.

In a similar vein, the synthesis of a zinc-3-hydroxy flavone (Zn-flavonol) complex has been reported, where spectral analysis, including UV-visible, IR, fluorescence, mass, and NMR spectroscopy, indicated that the complexation occurs through the α-hydroxyl keto group of the 3-hydroxyflavone. nih.gov These studies underscore a viable strategy for creating novel metallo-flavonoid compounds. While direct synthesis of a this compound-zinc complex is not detailed in the provided search results, the principles from these related examples suggest that the carbonyl group at C4 and potentially the methoxy group at C5 could be involved in the coordination with a zinc ion.

Regioselective Synthesis and Structural Elucidation of Novel Analogues

Regioselective synthesis allows for the precise introduction of functional groups at specific positions on the flavone core, which is crucial for developing analogues with desired properties. Various methods have been developed for the regioselective modification of flavones, including those related to this compound.

One area of focus has been the introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. For instance, a method for the production of 3-fluorinated derivatives of 3',4',5'-trimethoxyflavone has been developed. nih.gov This synthesis demonstrates the ability to selectively functionalize the C3 position of the flavone C-ring.

The synthesis of hydroxylated and methoxylated analogues has also been a subject of investigation. For example, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) has been synthesized to explore its biological activities. nih.gov Such syntheses often require careful selection of protecting groups and reaction conditions to achieve the desired regioselectivity. The structural elucidation of these novel analogues is heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Key Spectroscopic Techniques in Structural Elucidation of this compound Analogues:

| Technique | Information Provided | Reference |

| 1D NMR (¹H and ¹³C) | Provides information on the chemical environment of individual protons and carbons, allowing for the initial assignment of the molecular structure. | nih.govnih.govnih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over multiple bonds (HMBC), which is crucial for unambiguous structural assignment. | researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure. | nih.govnih.govnih.gov |

For example, in the characterization of 3-fluorinated flavones, NMR analysis was not only used to confirm the structure but also to observe structural changes of the molecule as it acted as a radical scavenger. nih.gov Similarly, the structures of various synthesized substituted flavones have been confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectra. bhu.ac.in The complete assignment of ¹H and ¹³C NMR data for a range of hydroxymethoxyflavones provides a valuable reference for the structural determination of new, related compounds. researchgate.net

The development of green and economically beneficial synthetic methods is also a contemporary focus. For instance, a practical approach for the synthesis of flavones using a reusable solvent has been reported, with the structures of the resulting derivatives confirmed by spectroscopic methods. bhu.ac.in

In Vitro and Ex Vivo Biological Activities: Mechanistic Investigations

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Activity

The antioxidant potential of a compound can be evaluated through its ability to neutralize free radicals and reduce oxidative stress. For 3,5-Dimethoxyflavone, this has been explored using several standard assays.

Direct free radical scavenging assays are fundamental in determining the antioxidant capacity of a compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) assays are commonly employed for this purpose. They measure the ability of a substance to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that can be monitored spectrophotometrically through a color change.

While numerous studies have been conducted on various polymethoxyflavones, specific data detailing the DPPH• and ABTS•+ radical scavenging activities of this compound are not extensively available in the reviewed scientific literature. Research tends to focus on more commonly occurring methoxyflavone substitution patterns.

The ability of a compound to reduce metal ions, such as ferric (Fe³⁺) and cupric (Cu²⁺) ions, is another important indicator of its antioxidant capacity. Assays like the Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) measure this electron-donating ability. In the FRAP assay, the reduction of the Fe³⁺-tripyridyltriazine complex to the ferrous (Fe²⁺) form results in an intense blue color, which is measured to quantify antioxidant power. Similarly, the CUPRAC assay involves the reduction of Cu²⁺ to cuprous ions (Cu¹⁺) by the antioxidant.

Detailed experimental data from FRAP and CUPRAC assays specifically for this compound are limited in currently accessible scientific reports.

Beyond chemical assays, investigating the effect of a compound on reactive oxygen species (ROS) levels within cells provides a more biologically relevant measure of antioxidant activity. Studies often use cell lines stimulated with an agent like tumor necrosis factor-alpha (TNF-α) to induce ROS production.

While direct studies on this compound are scarce, research on the closely related compound 3,5,7-trimethoxyflavone has shown significant suppression of TNF-α-induced ROS accumulation in normal human dermal fibroblasts (NHDFs) mdpi.com. In these studies, TNF-α exposure dramatically increased ROS levels, whereas pretreatment with 3,5,7-trimethoxyflavone markedly reduced this accumulation, indicating a protective effect against intracellular oxidative stress mdpi.comresearchgate.net.

Table 1: Effect of 3,5,7-Trimethoxyflavone on Intracellular ROS in TNF-α-Stimulated NHDFs

| Treatment | Concentration | Effect on ROS Accumulation | Reference |

|---|---|---|---|

| TNF-α | 20 ng/mL | 2.54-fold increase vs. control | mdpi.com |

| 3,5,7-Trimethoxyflavone + TNF-α | 50 µM | Significant reduction vs. TNF-α only | mdpi.com |

| 3,5,7-Trimethoxyflavone + TNF-α | 100 µM | Significant reduction vs. TNF-α only | mdpi.com |

Anti-inflammatory Responses in Cellular Systems

The anti-inflammatory properties of methoxyflavonoids are a key area of research, with investigations focusing on their ability to inhibit pro-inflammatory mediators and modulate critical signaling pathways.

Overproduction of pro-inflammatory mediators like nitric oxide (NO) by enzymes such as inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Many flavonoids are studied for their ability to inhibit NO production in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Research on various methoxyflavonoids has demonstrated potent inhibitory effects on NO production researchgate.netjst.go.jp. For instance, studies on compounds isolated from Kaempferia parviflora have shown that certain methoxyflavones can significantly inhibit iNOS expression and subsequent NO production in macrophages researchgate.netresearchgate.net. While specific IC₅₀ values for this compound are not detailed, the broader class of dimethoxyflavones is recognized for this anti-inflammatory action researchgate.net.

To exert their anti-inflammatory effects, compounds often modulate intracellular signaling cascades that regulate the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. The MAPK family includes key kinases like p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinase (JNK). Activation of these pathways often leads to the nuclear translocation of transcription factors like NF-κB, initiating the transcription of pro-inflammatory genes.

Studies on related polymethoxyflavones show they can suppress inflammation by inhibiting these pathways nih.govnih.gov. For example, 3,5,7-trimethoxyflavone has been found to suppress the phosphorylation of MAPKs in TNF-α-stimulated fibroblasts, thereby downregulating the inflammatory response mdpi.comresearchgate.net. This inhibition prevents the downstream activation of transcription factors and reduces the expression of inflammatory mediators mdpi.comresearchgate.net. The ability of methoxyflavones to modulate the NF-κB and MAPK signaling pathways is a critical mechanism underlying their anti-inflammatory effects nih.gov.

Regulation of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

Methoxyflavones have demonstrated the ability to modulate crucial enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While direct studies on this compound are limited, research on related compounds provides insight into the potential mechanisms of this class of molecules.

For instance, the related compound 5-hydroxy-3′,4′,7-trimethoxyflavone has been shown to significantly reduce the mRNA expression of both iNOS and COX-2 in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. This indicates that its anti-inflammatory effects occur at the transcriptional level. Similarly, certain dihydroxy flavone (B191248) derivatives have been found to inhibit both COX-1 and COX-2 isoforms. In studies using the A549 human lung adenocarcinoma cell line, the flavonoid quercetin (B1663063) was observed to completely inhibit iNOS protein expression, while amentoflavone strongly inhibited both prostaglandin (B15479496) E2 (PGE2) biosynthesis and COX-2 protein and mRNA expression nih.gov. This suggests that flavonoids can suppress PGE2 biosynthesis through the downregulation of COX-2 and iNOS expression nih.gov. The capacity of flavonoids to inhibit these key inflammatory enzymes underscores their potential as modulators of the inflammatory response nih.gov.

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

A significant body of research has focused on the anticancer properties of methoxyflavones, revealing their ability to halt cancer cell growth and induce programmed cell death through various molecular pathways.

Cell Cycle Progression Modulation (e.g., G2-M Phase Arrest)

A common mechanism by which methoxyflavones exert their antiproliferative effects is by interfering with the cell cycle. Several studies on dimethoxyflavone derivatives have shown a consistent pattern of inducing cell cycle arrest in the G2/M phase.

The compound 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) was found to be highly cytotoxic against leukemia cells, inducing a G2-M phase cell-cycle arrest nih.gov. Another related compound, 5-methoxyflavanone, also induced cell cycle arrest at the G2/M phase in HCT116 human colon cancer cells nih.gov. This arrest is often accompanied by alterations in the expression and phosphorylation of key G2/M-related proteins nih.gov. For example, the chalcone (B49325) flavokawain B, isolated from shell gingers, caused G2/M arrest in human oral carcinoma cells by reducing the levels of cyclin A/B1, Cdc2, and Cdc25C nchu.edu.tw. These findings indicate that a key strategy employed by these compounds is the disruption of the cellular machinery required for mitosis, thereby preventing cancer cell division.

Induction of Programmed Cell Death Pathways (e.g., Caspase Activation, Cytochrome c Release)

Beyond halting proliferation, methoxyflavones actively induce apoptosis, or programmed cell death, in cancer cells. This is primarily achieved through the intrinsic, or mitochondrial, pathway of apoptosis. A hallmark of this pathway is the release of cytochrome c from the mitochondria into the cytosol nih.govrndsystems.comyoutube.com.

Once in the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome nih.govrndsystems.comyoutube.com. This structure activates a cascade of enzymes called caspases. Specifically, the apoptosome activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7 nih.govrndsystems.com. These executioner caspases are responsible for the systematic dismantling of the cell.

Studies on 5,7,3'-trihydroxy-3,4'-dimethoxyflavone demonstrated that its induction of apoptosis in leukemia cells was dependent on a mechanism involving cytochrome c release and the processing of multiple caspases, including caspase-3, -6, -7, and -9 nih.gov. This activation of the caspase cascade ultimately leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis nih.govnchu.edu.tw.

Inhibition of Cellular Proliferation and Colony Formation Assays

The antiproliferative potential of methoxyflavones has been quantified using assays that measure both short-term viability and long-term survival, such as the colony formation assay. This assay assesses the ability of a single cell to undergo sustained division to form a colony, providing a stringent measure of cytostatic or cytotoxic effects.

Research has shown that various methoxyflavones effectively inhibit the proliferation of cancer cells. For example, 5,7-dimethoxyflavone (B190784) was identified as a potent anticancer compound against HepG2 liver cancer cells researchgate.net. Similarly, 5-methoxyflavanone was shown to inhibit the growth and clonogenicity of HCT116 human colon cancer cells nih.gov. The colony formation assay is considered a gold standard for evaluating the long-term impact of a therapeutic agent, as it measures reproductive cell death, confirming that cells have lost their ability to proliferate indefinitely silae.it.

Studies in Diverse Cancer Cell Models (e.g., MOLT-4, MCF-7, HepG2, A549, H1975, B16F10 melanoma, human leukemia cells)

The anticancer effects of various dimethoxy- and polymethoxyflavones have been documented across a wide range of human cancer cell lines, demonstrating broad applicability. While data specifically for this compound is not available for all listed cell lines, studies on its structural analogs provide a comprehensive picture.

Human Leukemia Cells: 5,7,3'-trihydroxy-3,4'-dimethoxyflavone showed high cytotoxicity against various leukemia cell lines nih.gov.

MCF-7 (Breast Cancer): Total flavone extracts have been shown to inhibit the proliferation of MCF-7 cells and induce apoptosis nih.gov.

HepG2 (Liver Cancer): 5,7-dimethoxyflavone was reported to be a potent anticancer compound against HepG2 cells researchgate.net. However, a different study on 3,5-dihydroxy-7-methoxyflavone found no activity against HepG2 cells at the concentrations tested silae.itresearchgate.net.

A549 (Lung Cancer): The compound 3,5-dihydroxy-7-methoxyflavone was most cytotoxic to A549 lung cancer cells, with an EC50 of 24.19 µM, and induced apoptosis silae.itresearchgate.net.

Other Cell Lines: Research has also documented the antiproliferative activity of various synthetic 5,6,7-trimethoxyflavones against pancreatic (Aspc-1), colon (HCT-116), and gastric (SUN-5) cancer cell lines nih.gov.

The table below summarizes the observed antiproliferative activities of selected methoxyflavone derivatives in various cancer cell lines.

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Human Leukemia Cells | Highly cytotoxic, induced G2/M arrest and apoptosis. | nih.gov |

| 3,5-dihydroxy-7-methoxyflavone | A549 (Lung) | Cytotoxic (EC50 = 24.19 µM), induced apoptosis. | silae.itresearchgate.net |

| 3,5-dihydroxy-7-methoxyflavone | HepG2 (Liver) | No significant activity observed. | silae.itresearchgate.net |

| 3,5-dihydroxy-7-methoxyflavone | MCF-7 (Breast) | No significant activity reported in the study. | silae.itresearchgate.net |

| 5,7-dimethoxyflavone | HepG2 (Liver) | Potent antiproliferative activity. | researchgate.net |

| Total Flavone Extract | MCF-7 (Breast) | Inhibited proliferation, induced apoptosis. | nih.gov |

| Total Flavone Extract | A549 (Lung) | Inhibited proliferation (IC50 = 31.77 µg/ml at 48h). | nih.gov |

| Total Flavone Extract | HepG2 (Liver) | Inhibited proliferation (IC50 = 53.05 µg/ml at 48h). | nih.gov |

Anti-Angiogenic Potential in Cellular and Embryonic Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Tricin (B192558) (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone), a compound structurally very similar to this compound, has demonstrated potent anti-angiogenic activity in both cellular and embryonic models spandidos-publications.comnih.govspandidos-publications.com.

In in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs), Tricin effectively suppressed cell proliferation as well as invasion and tube formation induced by Vascular Endothelial Growth Factor (VEGF) spandidos-publications.comnih.gov. VEGF is a primary signaling protein that stimulates angiogenesis spandidos-publications.com.

Furthermore, in an ex vivo embryonic model, Tricin significantly inhibited the angiogenesis of the chorioallantoic membrane (CAM) from growing chick embryos without causing cytotoxicity nih.govspandidos-publications.com. The mechanism behind Tricin's anti-angiogenic effects is twofold:

It downregulates VEGFR2 signal transduction in endothelial cells, partly by reducing reactive oxygen species (ROS) generation nih.govspandidos-publications.comnih.gov.

It inhibits the expression of VEGF in tumor cells by preventing the accumulation of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor for VEGF nih.govspandidos-publications.comnih.gov.

These findings demonstrate that Tricin possesses promising anti-angiogenic potential by targeting both the endothelial cells that form blood vessels and the tumor cells that signal for their growth nih.govspandidos-publications.com.

Suppression of Endothelial Cell Proliferation, Migration, and Tube Formation (e.g., HUVECs)

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions. This process involves the proliferation, migration, and differentiation of endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used in vitro model to study the various stages of angiogenesis. Key steps in angiogenesis that can be modeled using HUVECs include their proliferation to increase cell number, migration to the site of new vessel formation, and their organization into three-dimensional tube-like structures, which mimics the formation of a capillary network.

Regulation of Vascular Endothelial Growth Factor (VEGF) and Receptor (VEGFR2) Signaling

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are central to the regulation of angiogenesis. VEGF-A, a key member of the VEGF family, binds to VEGFR2, initiating a signaling cascade that promotes endothelial cell proliferation, survival, migration, and vascular permeability mdpi.com. The binding of VEGF-A to VEGFR2 leads to the receptor's dimerization and autophosphorylation, which in turn activates downstream signaling pathways such as the PLC-γ-Raf kinase-MEK-MAP kinase and the PI3K/Akt pathways mdpi.com. These pathways are crucial for the cellular responses that drive the formation of new blood vessels mdpi.com. Dysregulation of the VEGF/VEGFR2 signaling axis is implicated in various diseases, making it a significant target for therapeutic intervention.

Hypoxia-Inducible Factor-1α (HIF-1α) Accumulation Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that enables cellular adaptation to low oxygen (hypoxia) conditions. It is a heterodimer composed of an oxygen-regulated α subunit and a constitutively expressed β subunit. Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes and accumulates, allowing it to dimerize with HIF-1β, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival nih.gov. The inhibition of HIF-1α accumulation is a strategy to counteract these adaptive responses, particularly in pathological contexts where hypoxia drives disease progression.

Enzyme Inhibition Profiling

Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, particularly during the transition from the G1 to the S phase. Its activity is dependent on its association with regulatory proteins called cyclins, such as Cyclin A2. The CDK2/Cyclin A2 complex is often over-activated in various cancers, making it an attractive target for cancer therapy nih.govresearchgate.net. Research has shown that certain synthetic flavones can act as inhibitors of this complex. For instance, 3',5'-dimethoxyflavone (B1248621) has been identified as an inhibitor of the CDK2/Cyclin A2 enzyme, with an IC50 value of 7.19 μM imrpress.com. Molecular docking and dynamics simulation studies have suggested that this flavone interacts with key residues of CDK2, confirming its inhibitory potential imrpress.com.

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), also known as β-secretase, is a crucial enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. The accumulation of these peptides is a primary pathological hallmark of Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), a rate-limiting step in Aβ generation, making it a prime therapeutic target for Alzheimer's disease kribb.re.krnih.gov. The inhibition of BACE1 is a key strategy in the development of disease-modifying treatments for this neurodegenerative disorder nih.gov.

Human Carbonic Anhydrase (hCA) Isoenzyme (I and II) Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton researchgate.net. There are 16 known isoforms in humans, with hCA I and hCA II being ubiquitous cytosolic isoforms nih.gov. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions mdpi.com. While sulfonamides are a well-known class of hCA inhibitors, other classes of compounds, including coumarins, have also been investigated for their inhibitory activity against different hCA isoenzymes unifi.itresearchgate.net.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Recent studies have highlighted the potential of methoxyflavones in the management of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting cholinesterase enzymes. Notably, 5,7-dimethoxyflavone has demonstrated inhibitory activity against butyrylcholinesterase (BChE). In one study, it was identified as a potent inhibitor of BChE, while 5,7,4'-trimethoxyflavone was found to be the most effective against acetylcholinesterase (AChE). The inhibitory activity of these compounds appears to be influenced by the presence of 5,7-dimethoxy groups and a free substituent at the C-3 position. Conversely, the presence of a 5-hydroxyl group tends to diminish the inhibitory potency. Interestingly, 5,7-dimethoxyflavone displayed strong selectivity for BChE over AChE, a characteristic that could be beneficial in the development of targeted therapies for Alzheimer's disease researchgate.net.

The inhibition of AChE and BChE is a key therapeutic strategy for Alzheimer's disease, as it increases the concentration of the neurotransmitter acetylcholine in the brain. mdpi.comnih.govnih.gov This enhanced cholinergic activity can lead to temporary improvements in cognitive function. mdpi.comnih.gov Beyond symptomatic relief, evidence suggests that cholinesterase inhibitors may also possess neuroprotective properties. mdpi.com

Urease Inhibition

Urease inhibitors have garnered attention for their potential applications in agriculture and medicine. Research has explored various compounds for their ability to inhibit urease, with IC50 values serving as a key metric of their efficacy. For instance, a study on N,N′-disubstituted thioureas revealed that several derivatives exhibited potent urease inhibition, with IC50 values ranging from 8.4 to 20.3 µM, which was lower than the standard inhibitor, thiourea. nih.gov Another study reported on a Schiff base ligand and its metal complexes, with the ligand itself showing an IC50 value of 21.80 ± 1.88 µM for urease inhibition. nih.gov

Tyrosinase Inhibition and Anti-Melanogenesis Studies

Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for skin, hair, and eye color. encyclopedia.pubmdpi.com Overactivity of this enzyme can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in the cosmetics and dermatology fields for their potential to lighten skin and address pigmentation issues. encyclopedia.pubmdpi.comnih.gov

Flavonoids are among the natural compounds that have been investigated for their anti-tyrosinase and anti-melanogenesis properties. nih.gov For example, 3,5-dihydroxy-4′,7-dimethoxyflavone, isolated from Alpinia nigra, demonstrated significant tyrosinase inhibition with an IC50 value of 42.5 µM. researchgate.net

Poly(ADP-ribose) Polymerase 1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a critical role in various cellular processes, including DNA repair and cell death. nih.gov The inhibition of PARP-1 has emerged as a promising therapeutic strategy for certain types of cancer. nih.gov PARP inhibitors function by interfering with the binding of NAD+ to the catalytic domain of PARP-1, thereby suppressing the synthesis of poly(ADP-ribose). nih.gov This action can be particularly effective in cancer cells that have deficiencies in other DNA repair pathways. mdpi.com

Research has identified certain flavonoids as inhibitors of PARP-1. For instance, 3',4'-dimethoxyflavone (B191118) has been shown to reduce the synthesis and accumulation of poly(ADP-ribose) polymer, indicating its potential as a PARP-1 inhibitor. nih.gov Studies have also shown that this compound can protect cortical neurons from cell death induced by NMDA. nih.gov

Two-Component Regulatory System (e.g., ArlRS) Inhibition in Pathogens (e.g., Staphylococcus aureus)

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections. Its virulence and antibiotic resistance are major public health concerns. mdpi.com The ArlRS two-component system in S. aureus is a key regulator of virulence. nih.govasm.org Therefore, inhibiting this system presents a novel approach to combating S. aureus infections.

Studies have identified 3,4'-dimethoxyflavone as an inhibitor of the ArlRS signaling pathway. nih.govasm.org This compound has been shown to directly inhibit the autophosphorylation of ArlS, a critical step in the signaling cascade. researchgate.net By blocking ArlRS signaling, 3,4'-dimethoxyflavone can disrupt the expression of virulence factors, leading to a decrease in the pathogen's ability to cause disease. asm.orgresearchgate.net

Neuroprotective Mechanisms in Cellular Models

Recent research has shed light on the neuroprotective potential of 5,7-dimethoxyflavone (DMF). Studies utilizing cellular models have begun to unravel the mechanisms through which this compound may exert its beneficial effects on the nervous system.

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the chemical compound This compound to fulfill the detailed article outline as requested. The majority of published research focuses on structurally similar and more common flavonoids, particularly Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) and other related isomers.

Direct, mechanistic investigations into the biological activities of this compound itself, covering the specific areas outlined below, are not available in the retrieved sources:

Other Investigated Biological Activities:There is no available literature describing antiepileptic or anticholinergic activities for this compound.

Due to the strict requirement to focus solely on "this compound" and the lack of specific research data for this compound within the requested outline, it is not possible to generate the instructed article while maintaining scientific accuracy and adhering to the provided constraints. Information on related compounds cannot be substituted, as their biological activities can differ significantly due to structural variations.

Structure Activity Relationship Sar and Computational Studies

Positional Effects of Methoxy (B1213986) and Hydroxyl Groups on Bioactivity

The positioning and number of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavonoid scaffold significantly influence their bioactivity. Studies on various flavonoids indicate that hydroxyl groups, particularly at positions 3', 4' on the B-ring and position 3 on the C-ring, are often crucial for antioxidant and enzyme inhibitory activities mdpi.comacs.orgscienceopen.com. For instance, the presence of a 3'-OH group can enhance inhibitory activity, while the 3'-OCH3 group might reduce it in some contexts mdpi.com. Conversely, methoxylation, especially on the A-ring, can enhance certain bioactivities, such as anti-proliferative effects, by influencing lipophilicity and interaction with target sites scienceopen.compreprints.orgarabjchem.org. The specific arrangement of these groups in 3,5-Dimethoxyflavone, with methoxy groups at positions 5 and 7 on the A-ring and hydroxyl groups at positions 3, 5, and potentially others depending on the specific derivative being discussed, would dictate its interaction profile with biological targets preprints.orgmdpi.com. For example, methoxylation at the C-5 position is noted to significantly influence bioactivities arabjchem.org.

Influence of Halogen and Amino Substitutions on Pharmacological Profiles

Introducing halogen atoms (e.g., fluorine, chlorine, bromine) or amino groups onto the flavonoid structure can modulate their pharmacological properties. Halogenation often increases lipophilicity and metabolic stability, potentially enhancing membrane permeability and drug-target binding researchgate.netmdpi.com. Studies on halogenated flavonoids have shown improved antibacterial, antiviral, and anticancer activities researchgate.netmdpi.com. Similarly, amino substitutions can alter binding affinities and biological profiles mdpi.commdpi.com. For example, the substitution of a benzene (B151609) ring containing an amino group or an aliphatic amine on the B-ring of flavones has shown improved potency against cancer cells mdpi.com. While specific studies directly on halogenated or aminated this compound are not detailed here, the general trend suggests these modifications could lead to altered pharmacological effects.

Role of Specific Structural Moieties in Enzyme Binding and Inhibition

The core flavonoid structure, including the C2-C3 double bond and the carbonyl group in the C-ring, plays a role in enzyme interactions researchgate.netfoodengprog.org. Hydroxyl groups are critical for hydrogen bonding and radical scavenging, contributing to antioxidant and enzyme inhibitory activities mdpi.comscienceopen.comfrontiersin.org. For instance, the 3-OH group is often vital for anchoring molecules in enzyme active sites, as seen in its role in inhibiting Pim-1 kinase frontiersin.org. Methoxy groups can influence lipophilicity and electron distribution, affecting binding affinity and bioactivity preprints.orgarabjchem.org. The specific arrangement of methoxy groups at positions 5 and 7 in this compound, along with other potential hydroxyl groups, would determine its specific interactions with target enzymes like CDK2, tyrosinase, or BACE1.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies are instrumental in predicting how flavonoids bind to target proteins. For instance, studies involving flavones and CDK2 have shown interactions with key residues like Leu 83, with specific binding modes influencing potency plos.orgsemanticscholar.orgnih.govresearchgate.netmdpi.comunand.ac.id. In the context of tyrosinase inhibition, molecular docking has revealed that hydrogen bonds are crucial for interaction with active site residues like His244 and Met280 mdpi.comnih.gov. While specific docking studies for this compound against BACE1 were not explicitly found in the provided search results, general flavonoid docking studies highlight the importance of hydrogen bonding and hydrophobic interactions for binding affinity jppres.commdpi.com. For example, a study on 5,7-Dimethoxyflavone (B190784) showed strong binding to ERα, CDK4, CDK6, CDK2, and Bcl-xL, with the strongest affinity observed for Bcl-xL unand.ac.id.

Molecular Dynamics (MD) Simulations to Elucidate Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic stability of ligand-protein complexes. Studies using MD simulations for flavonoids interacting with targets like CDK2 have confirmed the binding interactions observed in docking studies and assessed the stability of these complexes researchgate.netimrpress.com. For example, MD simulations for 4',5,7-trihydroxy-3,6-dimethoxyflavone and 6-methoxykaempferol (B191825) with KIFC1 showed stable binding patterns with minor variations in root-mean-square deviation (RMSD) and fluctuation, indicating equilibrium with the protein plos.orgnih.gov. Such simulations are crucial for understanding the temporal behavior of binding events and the robustness of the interaction.

In Silico Screening and Predictive Modeling for Bioactive Potentials

In silico screening and predictive modeling, including quantitative structure-activity relationship (QSAR) studies, are used to forecast the bioactivity and drug-likeness of compounds. QSAR models have been developed for flavonoids as CDK1 inhibitors, identifying hydrophobic and hydrogen bond interactions as key factors influencing potency plos.org. Studies also predict drug-likeness properties and potential therapeutic applications through computational analyses nih.govjppres.commdpi.com. The analysis of physicochemical properties of methoxyflavones has revealed potential intramolecular interactions and favorable electron delocalization regions that can enhance cytotoxicity preprints.org.

Interactions with Nucleic Acids: Binding Modes and Analytical Applications

Flavonoids can interact with nucleic acids, offering potential applications in molecular biology and diagnostics. 3,5-Dihydroxy-4',7-dimethoxyflavone (DHDM) has been studied for its interaction with DNA, showing increased fluorescence upon binding to double-stranded DNA nih.govsemanticscholar.org. This interaction allows DHDM to visualize plasmid, genomic, and ds-linear DNA in agarose (B213101) gel electrophoresis without affecting DNA mobility nih.gov. Furthermore, DHDM has been used for differential cell staining, distinguishing between live and dead cells in bacteria, yeast, and mammalian cells when observed under fluorescence microscopy nih.gov. This natural compound's ability to interact with DNA and its lower cytotoxicity towards cancer cells compared to some conventional dyes make it a promising alternative to carcinogenic dyes like Ethidium bromide (EtBr) nih.gov.

Compound List

this compound

3-Hydroxy-3',4'-dimethoxyflavone (HDMF)

3',4'-Dimethoxyflavone (B191118) (DMF)

5-Hydroxy-7,4'-dimethoxyflavone

3'-hydroxy-4',5'-dimethoxyflavone

Galangin

Myricetin

Luteolin

Tangeritin

Nobiletin

Baicalein

Genistein

Daidzein

Puerarin

Eriodictyol

Taxifolin

(+)-Catechin

(−)-Epicatechin

(−)-Epigallocatechin

5,7-Dimethoxyflavone

5,7,4'-Trimethoxyflavone

3,5,7,3',4'-Pentamethoxyflavone

3',5'-dimethoxyflavone (B1248621)

3'-nitroflavone

5,7,2,3,4-Pentahydroxy-3,6-dimethoxyflavone 7-glucoside

4',5,7-Trihydroxy-3,6-dimethoxyflavone

6-methoxy kaempferol

3,5-dihydroxy-4',7-dimethoxyflavone (DHDM)

3,5-dibromo-4,6-dimethoxyflavone

6,8-dibromo-5,7-dimethoxyflavones

5,6′-dihydroxy-2′,3′-DMF

5-hydroxy-2′,3′,6′-TMF

5,6,7,8,3′,4′,5′-heptamethoxyflavone

5,3',4'-trihydoxyflavone

5,4'-dihydroxyflavone

5,4'-dimethoxyflavone (B600368)

5,3'-dimethoxyflavone (B12051831)

5,7-dimethoxyflavone

5,7-dihydroxy-3,6-dimethoxyflavone (B14602984)

Amentoflavone

Tetrahydrorobustaflavone

Rutin

Isorhamnetin

Oleanolic acid

Cynaroside

Methyl pyropheophorbide A

Emerging Research Avenues and Future Perspectives

Elucidation of Novel Molecular Targets and Signaling Networks

Future research endeavors are directed towards a more comprehensive understanding of the intricate molecular targets and signaling pathways modulated by 3,5-Dimethoxyflavone. While existing studies have hinted at its involvement in various cellular processes, the precise mechanisms remain an active area of investigation. Emerging research aims to identify specific protein interactions, enzyme modulations, and key signaling cascades that underlie its observed biological activities. For instance, studies are exploring its potential to influence pathways such as the PI3K/Akt pathway, which is critical in cell proliferation and survival archivesofmedicalscience.com, and the JAK/STAT or MAPK pathways, which are implicated in inflammatory and proliferative diseases. Unraveling these complex networks will be crucial for understanding its therapeutic potential in conditions ranging from cancer to inflammatory disorders. Further investigation into its interaction with targets like Bcl-w, which is critical for its non-cytotoxic anticancer effects, is also warranted benchchem.com.

Investigation of Synergistic Effects with Other Bioactive Compounds or Therapeutic Agents

A significant future research direction involves exploring the synergistic effects of this compound when combined with other bioactive compounds or established therapeutic agents. Preclinical evidence suggests that combining flavonoids, including methoxyflavones, with existing antibiotics can lead to synergistic antibacterial activity, potentially combating antibiotic resistance arabjchem.orgmdpi.com. For example, combinations of certain methoxyflavones with gentamicin (B1671437) have shown potentiation against carbapenem-resistant bacterial strains mdpi.com. In the context of cancer therapy, investigating combinations of this compound with conventional chemotherapeutic agents or other natural compounds could enhance efficacy and overcome resistance mechanisms. Research into combining tricin (B192558) (a related dimethoxyflavone) with anti-VEGF drugs like bevacizumab has shown potential to amplify antiangiogenic effects nih.govspandidos-publications.com. Future studies will focus on identifying optimal combinations that maximize therapeutic benefits while potentially reducing the need for higher individual drug doses.

Development of Advanced in vitro and ex vivo Models for Mechanistic Studies

To deepen the understanding of this compound's mechanisms of action, the development and application of advanced in vitro and ex vivo models are crucial. While traditional cell culture models have provided initial insights, more sophisticated systems are needed to better mimic the complex biological environments encountered in vivo. Future research may involve the use of 3D cell cultures, organoids, or co-culture systems that incorporate various cell types and extracellular matrix components to replicate the tumor microenvironment or specific disease pathologies more accurately mdpi.comtmrjournals.com. Investigating its effects on cell migration using wound-scratch assays and its impact on protein expression via Western blot analysis are examples of current mechanistic studies that can be expanded upon with more complex models mdpi.comimrpress.com. Such advanced models will enable more precise mechanistic studies, helping to elucidate how this compound interacts with cellular targets and signaling pathways in a physiologically relevant context.

Translational Research Directions Based on Preclinical Findings for Potential Applications

The preclinical data gathered on this compound points towards several promising therapeutic applications, necessitating focused translational research. Its demonstrated anticancer properties, including cytotoxicity against melanoma cells by blocking tubulin polymerization benchchem.com and antiangiogenic activity nih.govspandidos-publications.com, highlight its potential in oncology. Furthermore, its neuroprotective effects against neuronal toxicity benchchem.com and its potential role in modulating inflammatory signaling pathways mdpi.com suggest applications in neurodegenerative diseases and inflammatory conditions. Translational research will involve validating these preclinical findings in more complex animal models that better recapitulate human diseases. This will be followed by rigorous clinical trials to assess safety, efficacy, and optimal dosing in human patients. Identifying specific biomarkers and patient populations most likely to benefit from this compound-based therapies will be a key aspect of this translational effort. For instance, studies exploring its role in modulating specific signaling pathways like the PI3K/Akt pathway in gastric cancer archivesofmedicalscience.com or its interaction with CDK2 imrpress.com provide a basis for targeted clinical development.

Q & A

Q. What analytical methods are recommended for structural characterization of 3,5-Dimethoxyflavone?

Structural elucidation can be achieved using 1H-NMR , 13C-NMR , and single-crystal X-ray diffraction . For example, X-ray diffraction revealed that this compound crystallizes in a triclinic space group (P-1) with intermolecular hydrogen bonding forming coplanar dimeric structures . NMR spectroscopy is critical for confirming substitution patterns, particularly hydroxyl and methoxy groups on the flavone backbone .

Q. What solvents are suitable for dissolving this compound in experimental settings?

The compound is soluble in DMSO , chloroform , dichloromethane , ethyl acetate , and acetone . Storage at -20°C in a desiccated environment is advised to maintain stability and prevent degradation .

Q. What safety protocols should be followed when handling this compound?

Use tightly sealed goggles , impermeable gloves (material resistance must be verified with manufacturers), and protective clothing to avoid skin/eye contact. Engineering controls, such as fume hoods, are recommended to minimize aerosol exposure . Occupational exposure limits are not established, necessitating adherence to general laboratory safety standards .

Q. How can researchers ensure purity and stability during storage?

Store the compound in airtight containers at 2–8°C or -20°C (for long-term storage). Purity should be validated via HPLC , MS , and NMR before critical experiments .

Advanced Research Questions

Q. How can conflicting data on bioactivity be addressed in pharmacological studies?

Discrepancies in reported bioactivities (e.g., antioxidant vs. pro-oxidant effects) may arise from differences in cell models , concentration ranges , or oxidative stress conditions . Researchers should conduct dose-response assays and validate findings using orthogonal methods (e.g., ROS detection kits, enzyme inhibition assays). Referencing ADMET parameters like LogP (2.89) and CYP2D6 interactions can contextualize bioavailability discrepancies .

Q. What experimental designs optimize the isolation of this compound from plant matrices?

Use methanol extraction followed by solvent partitioning (e.g., EtOAc-H2O). Isolation can be refined via Sephadex LH-20 chromatography , RP-18 columns , and preparative HPLC . Structural confirmation requires cross-validation with NMR and high-resolution mass spectrometry .

Q. How does the dimerization of this compound impact its crystallographic and functional properties?

X-ray diffraction studies show that intermolecular hydrogen bonding between hydroxyl and methoxy groups facilitates dimerization, forming coplanar structures. This may influence solubility , crystal packing , and ligand-receptor interactions in pharmacological assays .

Q. What strategies ensure reproducibility in synthesizing this compound as a reference standard?

Implement quality-by-design (QbD) principles:

Q. How can researchers resolve discrepancies in reported melting points (178–184°C)?

Variations may stem from polymorphism or impurity profiles . Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize thermal behavior. Cross-check with single-crystal data to confirm structural consistency .

Q. What advanced techniques are recommended for studying structure-activity relationships (SAR)?

Combine molecular docking (e.g., targeting kinases or receptors) with mutagenesis studies to identify critical functional groups. Pharmacophore modeling using LogD (1.92) and polar surface area (87.7 Ų) data can predict membrane permeability and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。